Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine
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Overview
Description
Benzyl-cyclopropyl-®-piperidin-3-yl-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzyl group, a cyclopropyl ring, and a piperidin-3-yl-amine moiety, which together contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-cyclopropyl-®-piperidin-3-yl-amine typically involves multi-step organic reactions. One common approach is the use of Grignard reagents, where benzyl magnesium chloride reacts with cyclopropyl ketones to form the desired compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzyl-cyclopropyl-®-piperidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl-cyclopropyl-®-piperidin-3-yl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl-cyclopropyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine
- Benzyl-cyclopropyl-®-pyrrolidin-1-yl-ethanol
Comparison: Compared to similar compounds, Benzyl-cyclopropyl-®-piperidin-3-yl-amine exhibits unique reactivity and biological activity due to the presence of the piperidin-3-yl-amine moiety. This structural difference can influence its binding affinity to biological targets and its overall chemical behavior .
Properties
IUPAC Name |
(3R)-N-benzyl-N-cyclopropylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGGUMLYJKQFK-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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